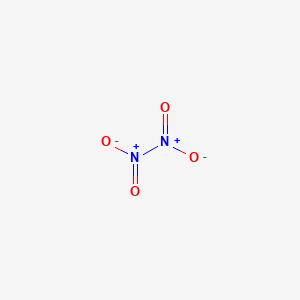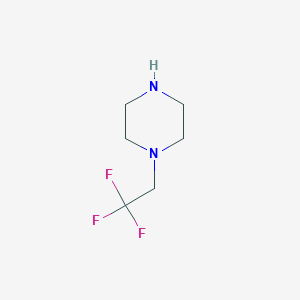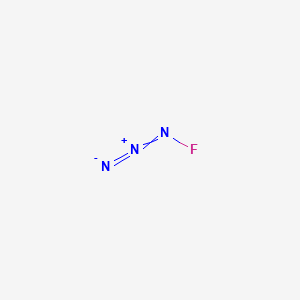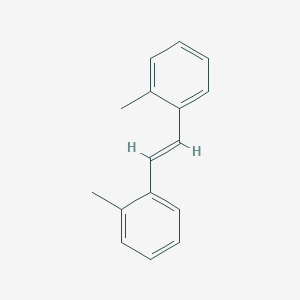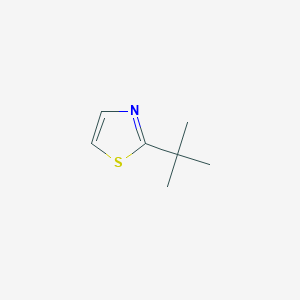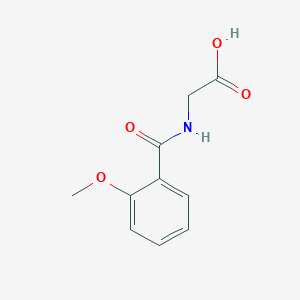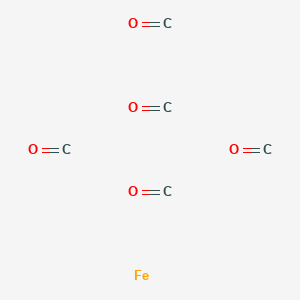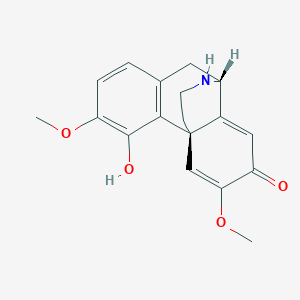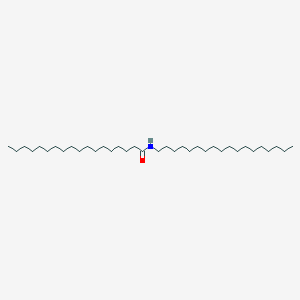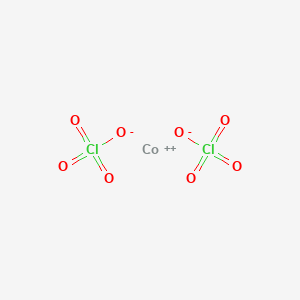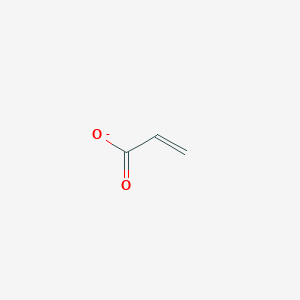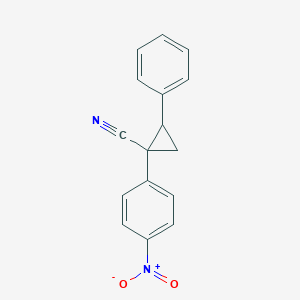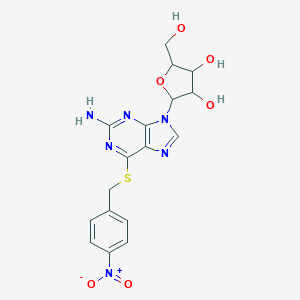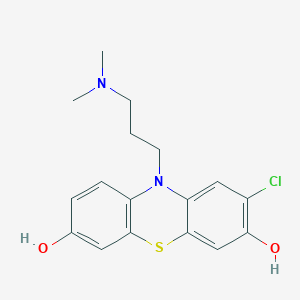
Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 2-position, hydroxyl groups at the 3 and 7 positions, and a dimethylaminopropyl group at the 10-position. Phenothiazine derivatives have been known for their applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents .
Méthodes De Préparation
The synthesis of phenothiazine derivatives typically involves the modification of the phenothiazine core structure. One common synthetic route for phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- involves the chlorination of phenothiazine followed by hydroxylation and subsequent alkylation with a dimethylaminopropyl group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation can be achieved using hydrogen peroxide or other oxidizing agents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions.
Applications De Recherche Scientifique
Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Explored for its antipsychotic, antiemetic, and anticancer activities.
Mécanisme D'action
The mechanism of action of phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- involves its interaction with various molecular targets and pathways. It primarily acts by blocking dopamine receptors in the brain, which helps in managing psychotic symptoms. Additionally, it can inhibit the activity of certain enzymes and proteins involved in cell proliferation, making it effective against cancer cells . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- can be compared with other phenothiazine derivatives such as chlorpromazine, prochlorperazine, and perphenazine. While all these compounds share a common phenothiazine core, they differ in their substituents and, consequently, their pharmacological profiles . For instance:
Chlorpromazine: Known for its antipsychotic and antiemetic properties, commonly used in the treatment of schizophrenia and nausea.
Prochlorperazine: Primarily used as an antiemetic and for the treatment of severe nausea and vomiting.
Perphenazine: Used as an antipsychotic agent with a higher potency compared to chlorpromazine. The uniqueness of phenothiazine, 2-chloro-3,7-dihydroxy-10-(3-(dimethylamino)propyl)- lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
14339-66-3 |
|---|---|
Formule moléculaire |
C17H19ClN2O2S |
Poids moléculaire |
350.9 g/mol |
Nom IUPAC |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,7-diol |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)6-3-7-20-13-8-11(21)4-5-16(13)23-17-10-15(22)12(18)9-14(17)20/h4-5,8-10,21-22H,3,6-7H2,1-2H3 |
Clé InChI |
BECGZYKNPMWKFC-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=CC(=C(C=C31)Cl)O |
SMILES canonique |
CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


